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Compound of Interest

N-butyl-1,4-dimethyl-1H-pyrazol-3-
Compound Name:
amine

cat. No.: B11738221

The pyrazole ring is a five-membered N-heterocycle that serves as a privileged scaffold in
modern drug discovery.[2] Its unique structural and electronic properties, including the
presence of two adjacent nitrogen atoms, allow for versatile interactions with a multitude of
biological targets.[2][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological
activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[4]

The functionalization of the pyrazole core, particularly with amino groups, creates highly
valuable building blocks for combinatorial chemistry and lead optimization.[4] Aminopyrazoles
are Tr-excessive systems, making them highly reactive towards electrophiles and enabling
diverse synthetic modifications. This guide focuses on the 1,4-dimethyl-3-aminopyrazole
framework and the implications of N-butylation on its chemical and pharmacological profile.

Physicochemical and Structural Properties

The introduction of alkyl groups to the core aminopyrazole structure significantly influences its
physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These
parameters are critical for optimizing the pharmacokinetic and pharmacodynamic profile of a
drug candidate.

Table 1: Comparison of Physicochemical Properties of Related Aminopyrazoles
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Molecular
Compound Molecular . .
CAS Number Weight ( g/mol  Key Properties
Name Formula )
) Liquid, Boiling
1,4-Dimethyl-1H- .
_ 85485-61-6 C5HIN3 111.15 Point: 110-
pyrazol-3-amine
113°C[1]
Slightly soluble in
1-Methyl-1H- _
) 1904-31-0 C4H7N3 97.12 water; Air
pyrazol-3-amine -
sensitive[5]
1-Butyl-1H- Storage at 2-
_ 73616-25-8 C7H13N3 139.20
pyrazol-3-amine 8°CI6]
Increased
lipophilicity
N-Butyl-1,4- compared to
dimethyl-1H- ) non-butylated
] Not Available C9H17N3 167.25
pyrazol-3-amine analogs.
(Predicted) Expected to be a
liquid or low-
melting solid.

The N-butyl group enhances lipophilicity, which can improve membrane permeability and oral
bioavailability. However, it may also increase metabolic susceptibility and reduce aqueous
solubility. The two methyl groups (at N1 and C4) provide steric hindrance that can protect the
pyrazole core from metabolic degradation and fine-tune its binding affinity to target proteins.

Synthesis Strategies and Methodologies

The synthesis of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine can be approached through a
multi-step process, starting from the construction of the core aminopyrazole ring followed by
functionalization.

Core Synthesis: 1,4-Dimethyl-1H-pyrazol-3-amine

The foundational pyrazole ring is typically constructed via cyclocondensation reactions.[7] A
common and efficient method involves the reaction of a [3-ketonitrile with a hydrazine
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derivative.
Protocol 1: Synthesis of 1,4-Dimethyl-1H-pyrazol-3-amine

o Step 1: Formation of the B-Ketonitrile. The synthesis begins with a suitable precursor like
acetoacetonitrile. Methylation at the a-carbon would be required to introduce the C4-methyl

group.

e Step 2: Cyclocondensation. The resulting methylated (-ketonitrile is reacted with
methylhydrazine. This reaction proceeds via nucleophilic attack of the hydrazine, followed by
intramolecular cyclization and dehydration to form the 1,4-dimethyl-1H-pyrazol-3-amine ring.
This type of reaction is often carried out in a protic solvent like ethanol and can be
accelerated with microwave assistance.

N-Butylation of the Exocyclic Amine

Once the 1,4-dimethyl-1H-pyrazol-3-amine core is synthesized, the final step is the introduction
of the butyl group onto the 3-amino moiety.

Protocol 2: N-Butylation via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds.[8]

e Step 1: Imine Formation. 1,4-dimethyl-1H-pyrazol-3-amine is reacted with butyraldehyde.
This condensation reaction, often performed under solvent-free conditions or with removal of
water, forms the corresponding N-pyrazolyl)imine intermediate.[8]

e Step 2: Reduction. The crude imine is then reduced without isolation. A mild reducing agent
such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) is added to
the reaction mixture. The reducing agent selectively reduces the C=N double bond of the
imine to a C-N single bond, yielding the final N-butyl-1,4-dimethyl-1H-pyrazol-3-amine
product.

 Purification. The final compound is purified using standard techniques such as column
chromatography on silica gel.
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Causality in Experimental Choices: Reductive amination is preferred over direct alkylation with
a butyl halide because it avoids the common issue of over-alkylation (formation of di-butylated
and quaternary ammonium salt byproducts). The one-pot nature of the procedure enhances
efficiency and overall yield.[8]
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Caption: Synthetic workflow for N-butyl-1,4-dimethyl-1H-pyrazol-3-amine.

Potential Applications in Drug Development

Aminopyrazole derivatives are versatile pharmacophores with documented activity against a
range of therapeutic targets.

Kinase Inhibition

Many pyrazole-containing molecules function as potent kinase inhibitors, a critical class of

drugs for oncology and inflammatory diseases. The pyrazole scaffold can effectively mimic the
hinge-binding region of ATP, leading to inhibition of kinase activity. For instance, 1H-pyrazol-3-
amine derivatives have been identified as novel and selective inhibitors of Receptor-Interacting
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Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[9] The N-butyl-1,4-
dimethyl substitution pattern could be optimized to enhance selectivity and potency against
specific kinases.

Anti-inflammatory and Analgesic Agents

Substituted pyrazoles have shown promise as anti-inflammatory agents, partly through the
inhibition of enzymes like cyclooxygenase (COX).[10] The structural modifications on the N-
butyl-1,4-dimethyl-1H-pyrazol-3-amine core could be explored to develop novel non-steroidal
anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

Central Nervous System (CNS) Applications

The pyrazole ring is also a feature in drugs targeting the CNS. The ability to tune the
lipophilicity with substituents like the N-butyl group is crucial for achieving blood-brain barrier
penetration, a prerequisite for CNS-acting drugs.
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Caption: Potential therapeutic applications of the aminopyrazole scaffold.

Analytical Characterization

The identity and purity of the synthesized N-butyl-1,4-dimethyl-1H-pyrazol-3-amine would be
confirmed using a suite of standard analytical techniques:
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e Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the
molecular structure, showing characteristic signals for the butyl chain, the two methyl groups,
and the pyrazole ring protons. 2D NMR experiments (COSY, HSQC) would be used for
unambiguous signal assignment.[2]

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
confirm the exact mass and elemental formula of the compound.[2]

e Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as
the N-H stretch of the secondary amine and C=N/C=C stretches from the pyrazole ring.[2]

o Chromatography: Thin-layer chromatography (TLC) would be used to monitor reaction
progress, and High-Performance Liquid Chromatography (HPLC) would be employed to
determine the final purity of the compound.

Conclusion and Future Directions

While a dedicated CAS number for N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is not currently
available, its synthesis is highly feasible through established chemical methodologies. The
structural motif combines the proven pharmacological relevance of the aminopyrazole core with
alkyl substitutions that can favorably modulate its drug-like properties. This makes it an
attractive scaffold for further investigation in drug discovery programs targeting kinases,
inflammatory pathways, and CNS disorders. Future research should focus on the efficient
synthesis and biological screening of a library of related analogs to fully explore the structure-
activity relationships (SAR) and identify lead compounds for preclinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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